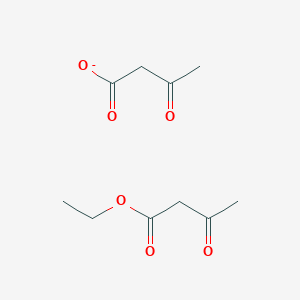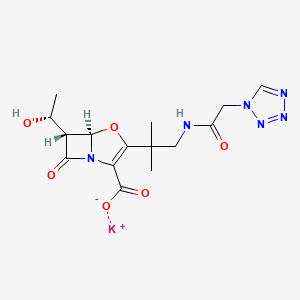
4-Oxa-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 3-(1,1-dimethyl-2-((1H-tetrazol-1-ylacetyl)amino)ethyl)-6-((1R)-1-hydroxyethyl)-7-oxo-, monopotassium salt, (5R,6R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Oxa-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 3-(1,1-dimethyl-2-((1H-tetrazol-1-ylacetyl)amino)ethyl)-6-((1R)-1-hydroxyethyl)-7-oxo-, monopotassium salt, (5R,6R)-” is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique bicyclic structure that includes an oxazoline ring and a tetrazole moiety, which may contribute to its distinctive chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from readily available precursorsReaction conditions often involve the use of catalysts, such as rhodium (II) acetate, and specific solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The presence of hydroxyl and oxo groups makes it susceptible to oxidation reactions.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The tetrazole and oxazoline rings can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Industry: Utilizing its unique chemical properties for material science and catalysis.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, as a β-lactamase inhibitor, it may bind to the active site of the enzyme, preventing it from hydrolyzing β-lactam antibiotics. This interaction likely involves hydrogen bonding, hydrophobic interactions, and possibly covalent modifications of the enzyme.
類似化合物との比較
Similar Compounds
Clavulanic Acid: Another β-lactamase inhibitor with a similar bicyclic structure.
Sulbactam: A β-lactamase inhibitor with a different ring system but similar functional groups.
Tazobactam: Another β-lactamase inhibitor with a unique sulfone group.
Uniqueness
What sets “4-Oxa-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 3-(1,1-dimethyl-2-((1H-tetrazol-1-ylacetyl)amino)ethyl)-6-((1R)-1-hydroxyethyl)-7-oxo-, monopotassium salt, (5R,6R)-” apart is its combination of an oxazoline ring and a tetrazole moiety, which may confer unique reactivity and biological activity compared to other β-lactamase inhibitors.
特性
CAS番号 |
675839-33-5 |
|---|---|
分子式 |
C15H19KN6O6 |
分子量 |
418.45 g/mol |
IUPAC名 |
potassium;(5R,6R)-6-[(1R)-1-hydroxyethyl]-3-[2-methyl-1-[[2-(tetrazol-1-yl)acetyl]amino]propan-2-yl]-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
InChI |
InChI=1S/C15H20N6O6.K/c1-7(22)9-12(24)21-10(14(25)26)11(27-13(9)21)15(2,3)5-16-8(23)4-20-6-17-18-19-20;/h6-7,9,13,22H,4-5H2,1-3H3,(H,16,23)(H,25,26);/q;+1/p-1/t7-,9+,13-;/m1./s1 |
InChIキー |
AFIOJKXUVZFDHY-HGSORSNPSA-M |
異性体SMILES |
C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(O2)C(C)(C)CNC(=O)CN3C=NN=N3)C(=O)[O-])O.[K+] |
正規SMILES |
CC(C1C2N(C1=O)C(=C(O2)C(C)(C)CNC(=O)CN3C=NN=N3)C(=O)[O-])O.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Benzimidazolium, 1,2-dimethyl-3-[(4-sulfophenyl)methyl]-5-(trifluoromethyl)-, inner salt](/img/structure/B15288537.png)
![1-Cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.2]octan-2-yl)-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid](/img/structure/B15288550.png)
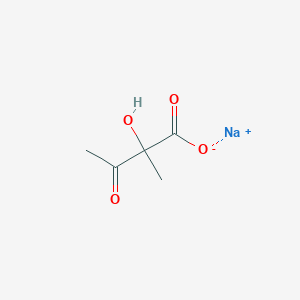
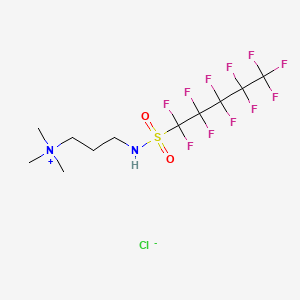
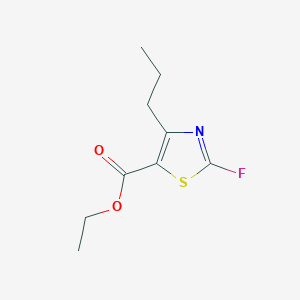
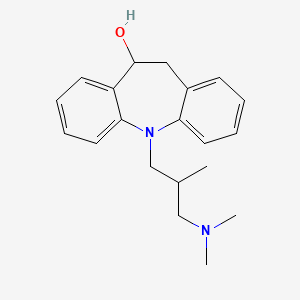
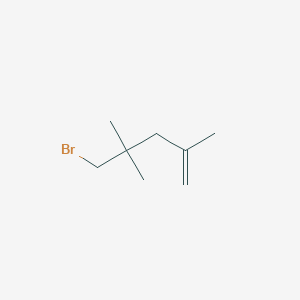
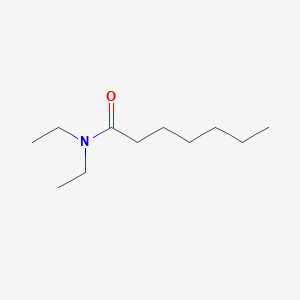
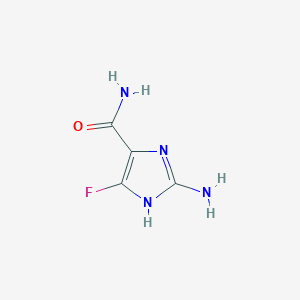

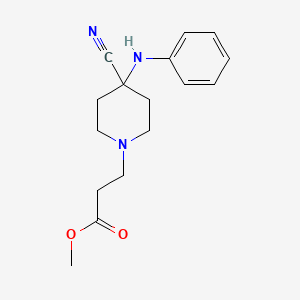
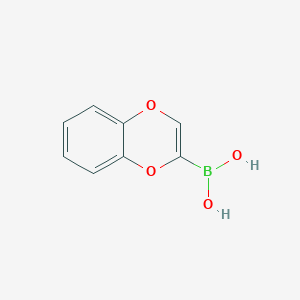
![6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15288604.png)
